N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the chemical formula C24H26BNO2. This compound is characterized by its white to light yellow powder or crystalline appearance . It is primarily used in the field of organic synthesis, particularly in the preparation of various polymers and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromo-N,N-diphenylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes . The compound can also undergo cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(diphenylamino)phenylboronic acid pinacol ester
Comparison: N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structure, which combines the properties of both diphenylamine and boronic ester groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C24H26BNO2 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |
InChI Key |
MJYODJFMGNSJBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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